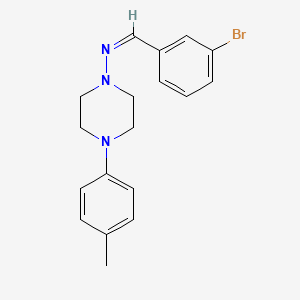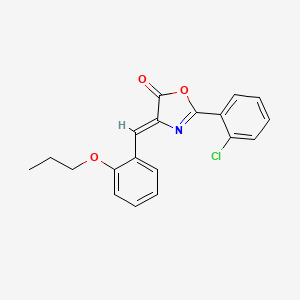
2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
Overview
Description
2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of oxazoles, which have been widely studied for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of key enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In terms of antimicrobial activity, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various strains of fungi. In terms of anticancer activity, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. In terms of anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its diverse biological activity. It has been shown to have antimicrobial, anticancer, and anti-inflammatory activity, making it a useful compound for studying various biological processes. However, one limitation is its potential toxicity. Like many chemical compounds, it may have adverse effects on cells and tissues at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for experimental use.
Future Directions
There are several future directions for the study of 2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel derivatives and analogs may lead to compounds with improved efficacy and reduced toxicity. Overall, the study of this compound has the potential to contribute to the development of new drugs and therapies for various diseases.
Scientific Research Applications
2-(2-bromophenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential as an antimicrobial agent. It has shown promising activity against various strains of bacteria and fungi. Additionally, this compound has been investigated for its anticancer activity. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, it has been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of acute and chronic inflammation.
properties
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-13-7-2-1-6-12(13)15-19-14(16(20)21-15)9-10-4-3-5-11(18)8-10/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHVRMYNWOLZRQ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylmethyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3896543.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3896555.png)
![N-[2-(2-furyl)-2-(1-pyrrolidinyl)ethyl]-4-methyl-2-pyrimidinamine](/img/structure/B3896560.png)
![[2-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid hydrochloride](/img/structure/B3896576.png)

![N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B3896593.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B3896600.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3896604.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-nitrobenzylidene)acetohydrazide](/img/structure/B3896620.png)
![3-benzyl-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896625.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3896633.png)

